molecular formula C7H8O2S B1294796 METHYL THIOPHENE-3-ACETATE CAS No. 58414-52-1

METHYL THIOPHENE-3-ACETATE

Cat. No. B1294796
Key on ui cas rn: 58414-52-1
M. Wt: 156.2 g/mol
InChI Key: RZGRWVULDSXQSM-UHFFFAOYSA-N
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Patent
US09359311B2

Procedure details

Acteyl chloride (7.50 ml, 106 mmol) was added dropwise to a solution of 3-thiopheneacetic acid (5.00 g, 35.3 mmol) in dry MeOH (150 ml) at 0° C. The mixture was left to slowly reach room temperature and stirred overnight. Solvents were evaporated and residue filtered through a short plug of silica gel (DCM) to give a quantitative yield of the title compound as an oil. 1H NMR (400 MHz, CDCl3): □ 3.64 (s, 2H), 3.70 (s, 3H), 7.03-7.05 (m, 1H), 7.14-7.15 (m, 1H), 7.27-7.29 (m, 1H).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[S:5]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6]1>CO>[S:5]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH3:1])=[O:12])=[CH:6]1

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
S1C=C(C=C1)CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left to slowly reach room temperature
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
FILTRATION
Type
FILTRATION
Details
residue filtered through a short plug of silica gel (DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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